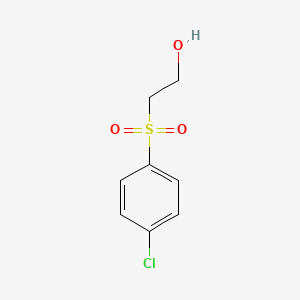

2-(4-chlorobenzenesulfonyl)ethan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNWOCEJUZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548152 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35847-95-1 | |

| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorobenzenesulfonyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 4 Chlorobenzenesulfonyl Ethan 1 Ol

Direct Synthesis Routes and Reaction Optimization

Direct synthetic methods for 2-(4-chlorobenzenesulfonyl)ethan-1-ol focus on constructing the core structure in a minimal number of steps, with an emphasis on reaction efficiency and yield optimization.

Sulfonylation of Ethanol (B145695) Derivatives with 4-chlorobenzenesulfonyl Precursors

The direct sulfonylation of an ethanol derivative represents a primary route to this compound. This approach typically involves the reaction of a suitable ethanolamine or a related precursor with 4-chlorobenzenesulfonyl chloride in the presence of a base. The selection of the base and solvent system is critical to optimize the yield and minimize side reactions.

A notable strategy in this category is the visible light-mediated atom transfer radical addition (ATRA)-like process. This method allows for the synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes in the presence of water, utilizing a photoredox catalyst such as fac[Ir(ppy)3]. While specific examples using ethylene gas might be less common in literature, the general applicability of this reaction to styrenes suggests its potential for adaptation. wikipedia.orgphasetransfer.commdpi.comorganic-chemistry.orgphasetransfer.com

Table 1: Hypothetical Reaction Conditions for Photocatalytic Sulfonylation of Ethylene

| Parameter | Value |

| Alkene | Ethylene |

| Sulfonyl Precursor | 4-chlorobenzenesulfonyl chloride |

| Catalyst | fac[Ir(ppy)3] |

| Solvent | Aqueous acetonitrile |

| Light Source | Visible light (e.g., blue LEDs) |

| Temperature | Room temperature |

| Hypothetical Yield | Moderate to high |

Oxidative Pathways to the Sulfonyl Moiety in Ethanolic Systems

An alternative direct approach involves the synthesis of a thioether precursor, 2-((4-chlorophenyl)thio)ethan-1-ol, followed by its oxidation to the corresponding sulfone. This two-step sequence provides a reliable method for accessing the target molecule. The initial thioether can be prepared through the reaction of 4-chlorothiophenol with 2-chloroethanol in the presence of a base.

The subsequent oxidation of the thioether to the sulfone is a critical step and can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The choice of oxidant and reaction conditions allows for control over the oxidation state, selectively forming the sulfone.

Table 2: Typical Conditions for the Oxidation of 2-((4-chlorophenyl)thio)ethan-1-ol

| Oxidizing Agent | Solvent | Temperature | Typical Yield |

| m-CPBA | Dichloromethane (B109758) | 0 °C to room temp. | High |

| Hydrogen Peroxide | Acetic acid | Room temperature | Good to high |

Precursor Design and Functional Group Interconversions for Sulfonylated Ethanols

The design of specific precursors and the use of functional group interconversions offer strategic advantages in the synthesis of this compound, allowing for greater control and flexibility.

Strategies Utilizing Sulfinate Esters as Key Intermediates

A powerful strategy for the formation of β-hydroxy sulfones involves the use of sulfinate salts as key intermediates. Sodium 4-chlorobenzenesulfinate can be readily prepared by the reduction of 4-chlorobenzenesulfonyl chloride with a reducing agent like sodium sulfite. prepchem.com

This sulfinate salt can then serve as a nucleophile in a reaction with a suitable electrophile, such as ethylene oxide or 2-chloroethanol, to construct the carbon-sulfur bond and introduce the hydroxyl group simultaneously or in a subsequent step. The reaction with ethylene oxide proceeds via a ring-opening mechanism, directly affording the target β-hydroxy sulfone.

Table 3: Synthesis of this compound via Sodium 4-chlorobenzenesulfinate

| Electrophile | Base/Catalyst | Solvent | Temperature |

| Ethylene oxide | - | Water or alcohol | Room to moderate temp. |

| 2-chloroethanol | Phase-transfer catalyst | Biphasic (e.g., Toluene/Water) | Moderate to high temp. |

Transformations of Halogenated Alcohols and Sulfonyl Halides

The direct reaction of a halogenated alcohol, such as 2-chloroethanol, with a sulfonyl precursor is another viable route. While the direct sulfonylation of the alcohol with 4-chlorobenzenesulfonyl chloride can be challenging due to competing reactions, the use of a sulfinate salt under phase-transfer catalysis (PTC) conditions offers an effective alternative.

In this approach, the sodium 4-chlorobenzenesulfinate is reacted with 2-chloroethanol in a biphasic system with a phase-transfer catalyst, such as a quaternary ammonium salt. The catalyst facilitates the transfer of the sulfinate anion to the organic phase, where it can react with the halogenated alcohol to form the desired product. phasetransfer.com

Advanced Catalytic Systems in the Synthesis of Organosulfur Compounds

The development of advanced catalytic systems has significantly impacted the synthesis of organosulfur compounds, offering milder reaction conditions, improved selectivity, and higher yields.

Photocatalysis: As mentioned earlier, visible light photoredox catalysis has emerged as a powerful tool for the synthesis of β-hydroxysulfones from alkenes and sulfonyl chlorides. wikipedia.orgphasetransfer.commdpi.comorganic-chemistry.orgphasetransfer.com This method proceeds through a radical mechanism and offers a green and efficient alternative to traditional methods.

Lewis Acid Catalysis: Lewis acids can be employed to activate sulfonyl chlorides or alcohols, facilitating the sulfonylation reaction. While not extensively documented for this specific transformation, the general principles of Lewis acid catalysis in sulfonylation reactions suggest its potential applicability.

Phase-Transfer Catalysis (PTC): PTC has proven to be a highly effective technique for the synthesis of sulfones from sulfinate salts and alkyl halides. phasetransfer.com The use of a phase-transfer catalyst allows for the reaction between water-soluble and organic-soluble reactants to occur efficiently at the interface of the two phases, often leading to higher yields and simpler work-up procedures.

Table 4: Overview of Advanced Catalytic Systems

| Catalytic System | Precursors | Key Advantages |

| Photocatalysis | Alkene, Sulfonyl chloride | Mild conditions, high functional group tolerance |

| Lewis Acid Catalysis | Alcohol, Sulfonyl chloride | Activation of substrates, potential for rate enhancement |

| Phase-Transfer Catalysis | Sulfinate salt, Halogenated alcohol | Efficient for biphasic reactions, milder conditions |

Application of Magnetically Recoverable Catalysts for Sulfonylation

The pursuit of sustainable and environmentally benign chemical processes has spurred research into the use of heterogeneous catalysts, particularly those that are easily recoverable and reusable. Magnetically recoverable catalysts, which typically consist of magnetic nanoparticles coated with a catalytic layer, offer a promising solution for the sulfonylation reactions required for the synthesis of compounds like this compound.

While a direct synthesis of this compound using a magnetically recoverable catalyst is not extensively documented in publicly available literature, the principle can be extrapolated from the successful application of such catalysts in related reactions. For instance, silica-coated magnetite nanoparticles functionalized with sulfonic acid groups (Fe3O4@SiO2-SO3H) have been effectively employed as solid acid catalysts in various organic transformations. researchgate.net These catalysts exhibit high activity and can be readily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of catalytic performance. researchgate.net

The synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylene glycol. A magnetically recoverable solid acid catalyst could potentially catalyze the selective mono-sulfonylation of ethylene glycol. The proposed mechanism would involve the activation of the sulfonyl chloride by the acidic sites on the catalyst surface, facilitating the nucleophilic attack by one of the hydroxyl groups of ethylene glycol.

Table 1: Potential Magnetically Recoverable Catalysts for Sulfonylation

| Catalyst Type | Core Material | Shell Material | Functional Group | Potential Advantages |

| Sulfonic acid-functionalized silica-coated magnetite | Fe3O4 | SiO2 | -SO3H | High acidity, stability, and ease of recovery. researchgate.net |

| Ruthenium-containing magnetic nanoparticles | Fe3O4 | Mesoporous Silica | Ru nanoparticles | High activity and selectivity in hydrogenolysis, adaptable for other reactions. nih.gov |

The reusability of such catalysts is a key advantage. For example, Fe3O4@SiO2-SO3H has been shown to be reusable for several cycles in the synthesis of xanthene derivatives with only a minor decrease in yield, demonstrating its robustness. researchgate.net

Stereoselective and Regioselective Synthesis Considerations for Related Analogues

The synthesis of analogues of this compound often requires precise control over stereochemistry and regiochemistry, particularly when dealing with more complex diols or when chiral centers are desired.

Regioselective Mono-sulfonylation of Symmetric Diols:

A significant challenge in the synthesis of this compound from ethylene glycol is achieving mono-sulfonylation while minimizing the formation of the di-sulfonated byproduct. Several methods have been developed for the regioselective mono-functionalization of symmetrical diols.

One effective approach involves the use of silver(I) oxide (Ag2O) in the presence of a catalytic amount of potassium iodide. This method has been successfully applied to the selective mono-tosylation of various symmetrical diols and oligo(ethylene glycol)s with high yields. nih.gov The high selectivity is attributed to the difference in acidity between the two hydroxyl groups due to intramolecular hydrogen bonding. nih.gov

Another powerful method for regioselective sulfonylation of diols utilizes diarylborinic acid catalysis. This approach is efficient for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols and is competitive with traditional organotin-catalyzed reactions. organic-chemistry.orgsemanticscholar.org

Stereoselective Synthesis of Chiral β-Hydroxy Sulfones:

For the synthesis of chiral analogues, enzymatic and chemoenzymatic methods are highly valuable. The reduction of β-keto sulfones is a common route to β-hydroxy sulfones. mdpi.com While reducing agents like sodium borohydride (NaBH4) produce racemic mixtures, enzymatic reductions can yield chiral β-hydroxy sulfones with high enantioselectivity. mdpi.com

Challenges and Innovations in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges related to safety, efficiency, cost, and environmental impact.

Challenges in Scale-Up:

Reaction Control: Sulfonylation reactions can be exothermic, and maintaining precise temperature control in large reactors is crucial to prevent side reactions and ensure product quality and safety. mdpi.com

Reagent Handling: The use of corrosive and hazardous reagents like 4-chlorobenzenesulfonyl chloride on a large scale requires specialized equipment and stringent safety protocols. mdpi.com

Product Isolation and Purification: Isolating the mono-sulfonated product from unreacted starting materials, the di-sulfonated byproduct, and the catalyst can be complex and costly at an industrial scale.

Solvent and Waste Management: The use of organic solvents and the generation of waste products are significant environmental concerns in large-scale chemical manufacturing. scimplify.com

Innovations in Scalable Synthesis:

To address these challenges, the chemical industry is increasingly adopting innovative technologies and methodologies.

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfonyl compounds. nih.govrsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions and improving safety, especially for exothermic reactions. almacgroup.com This technology can lead to higher yields, improved product quality, and reduced reaction times. nih.gov The synthesis of related sulfonyl chlorides has been successfully demonstrated in continuous flow systems, highlighting the potential for this technology in the production of this compound. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonyl Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by reactor surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting better mixing and selectivity |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with smaller reaction volumes at any given time |

| Scalability | Often requires re-optimization for different scales | More straightforward scale-up by running the system for longer or in parallel |

| Product Consistency | Can vary from batch to batch | High consistency and reproducibility |

Process Analytical Technology (PAT): The implementation of PAT allows for real-time monitoring and control of critical process parameters during manufacturing. This ensures consistent product quality and can help to optimize reaction conditions for improved efficiency and yield.

By embracing these innovations, the large-scale synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorobenzenesulfonyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-chlorobenzenesulfonyl)ethan-1-ol, both one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provide exhaustive information about its structure.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The electron-withdrawing nature of the 4-chlorobenzenesulfonyl group significantly influences the chemical shifts of the adjacent ethanolic protons and carbons, shifting them downfield. chemistrysteps.com

Expected ¹H and ¹³C NMR Chemical Shifts The following table outlines the anticipated chemical shifts for the protons and carbons in this compound, based on standard chemical shift ranges and substituent effects. organicchemistrydata.orgpitt.eduwisc.edu

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| C1-H₂ | ~3.9 - 4.1 | ~55 - 60 | Adjacent to the hydroxyl group, leading to a downfield shift. |

| C2-H₂ | ~3.4 - 3.6 | ~58 - 63 | Directly attached to the strongly electron-withdrawing sulfonyl group, causing significant deshielding. |

| Aromatic C-H (ortho to SO₂) | ~7.9 - 8.1 | ~129 - 131 | Deshielded by the anisotropic effect and electron-withdrawing nature of the sulfonyl group. |

| Aromatic C-H (ortho to Cl) | ~7.5 - 7.7 | ~129 - 131 | Influenced by the inductive effect of chlorine and resonance. |

| Aromatic C (ipso-S) | - | ~138 - 142 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic C (ipso-Cl) | - | ~140 - 144 | Quaternary carbon attached to chlorine, significantly deshielded. |

| OH | Variable | - | Chemical shift is concentration and solvent dependent; expected to be a broad singlet. |

Multi-Dimensional NMR Techniques (e.g., 2D-NMR, NOESY, COSY, HSQC, HMBC)

To confirm the assignments and connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For this compound, a distinct cross-peak would be expected between the two methylene (B1212753) groups (-CH₂-CH₂-), confirming their adjacent positions. Cross-peaks would also be observed between the ortho and meta protons on the aromatic ring. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This experiment would definitively link the proton signals of the ethyl chain and the aromatic ring to their corresponding carbon signals, confirming the assignments made in the 1D spectra. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

Protons on C1 correlating to the carbon of C2.

Protons on C2 correlating to the ipso-carbon of the phenyl ring.

Protons on C2 correlating to C1.

Aromatic protons ortho to the sulfonyl group correlating to the ipso-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. harvard.edu NOESY could help determine the preferred spatial arrangement between the ethyl chain and the aromatic ring.

Solid-State NMR Applications for Crystalline Forms

Should this compound exist in a stable crystalline form, solid-state NMR (ssNMR) would be a powerful technique for its characterization. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the local atomic environment in the solid lattice. koreascience.kr Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov These spectra can be used to identify the presence of different polymorphs or to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice. koreascience.kr

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the O-H, S=O, and C-Cl bonds. The sulfonyl group (SO₂) typically shows two strong, characteristic stretching bands. acdlabs.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms or non-polar groups. It would provide complementary information, especially for the S-C and C-Cl bonds and the skeletal vibrations of the aromatic ring.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium (IR) |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium (IR) |

| S=O (SO₂) | Asymmetric Stretching | 1300 - 1350 | Strong (IR) |

| S=O (SO₂) | Symmetric Stretching | 1140 - 1180 | Strong (IR) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium (IR) |

| C-O | Stretching | 1050 - 1150 | Medium-Strong (IR) |

| C-Cl | Stretching | 700 - 800 | Medium-Strong (IR) |

These frequencies are based on typical values for similar functional groups and provide a fingerprint for the identification and confirmation of the compound's structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₉ClO₃S), the exact mass can be calculated and compared to the experimental value for confirmation.

The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, appearing as two peaks separated by two mass units (M⁺ and M+2). docbrown.info

Predicted HRMS Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.00338 |

| [M+Na]⁺ | 242.98532 |

| [M-H]⁻ | 218.98882 |

| Data predicted by computational methods. uni.lu |

Under electron ionization (EI), the molecular ion would undergo fragmentation. The fragmentation pattern provides valuable structural information. chemguide.co.uklibretexts.org Key expected fragmentation pathways include:

Loss of H₂O: Dehydration of the alcohol to form a fragment at [M-18]. libretexts.org

Cleavage of the C-S bond: Breakage of the bond between the ethyl group and the sulfonyl group, leading to fragments corresponding to [C₂H₄OH]⁺ and [C₆H₄ClSO₂]⁺.

Benzylic-type cleavage: Cleavage alpha to the aromatic ring is a common pathway.

Loss of SO₂: Expulsion of sulfur dioxide to yield a [C₈H₉ClO]⁺ fragment.

X-ray Crystallography for Determination of Absolute Stereochemistry and Crystal Packing (if applicable for related structures)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. nih.gov While no crystal structure for this compound itself has been reported in the Cambridge Structural Database, analysis of related structures provides insight into expected molecular geometry and packing. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of Analogues

The target molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for example by substitution on the ethyl chain, chiroptical techniques would be essential for its characterization.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a chiral analogue, ECD and ORD spectra would serve as a unique fingerprint for a specific enantiomer. By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute configuration (R/S) of the chiral center could be determined. nih.gov The study of chiral sulfinamides has shown that these methods are powerful tools for establishing stereochemistry in sulfur-containing chiral molecules. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 4 Chlorobenzenesulfonyl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For a compound like 2-(4-chlorobenzenesulfonyl)ethan-1-ol, these methods offer insights into its molecular structure and potential for chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For sulfonyl compounds, DFT calculations are instrumental in understanding intramolecular forces, such as hydrogen bonds, and the stability of various conformations. In the case of this compound, a key intramolecular interaction would be the hydrogen bond between the hydroxyl group's hydrogen and one of the sulfonyl group's oxygen atoms, which would influence the molecule's preferred three-dimensional shape.

DFT studies on similar aromatic sulfonamides have successfully elucidated conformational preferences, showing how the rotation around the Aryl-SO₂ bond can lead to different stable isomers (rotamers). researchgate.net The relative energies of these conformers can be calculated to determine the most stable structure in different environments, such as in the gas phase or in various solvents. researchgate.netmdpi.com For instance, studies on N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethylbenzene revealed that the anti conformation is more populated in low-polarity solvents, while the syn conformation is favored in polar solvents. researchgate.net

Furthermore, DFT is crucial for studying reaction mechanisms by calculating the structures and energies of transition states and reaction intermediates. For example, in reactions involving the sulfonyl group, DFT can model the formation of reactive species like sulfonyl radicals or nitrenes, providing insight into reaction pathways. nih.gov The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for a Series of Benzenesulfonamide (B165840) Derivatives (Example Data) This table presents example data from a study on related compounds to illustrate the type of information generated by DFT calculations.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative A | -7.21 | -1.89 | 5.32 |

| Derivative B | -7.54 | -2.11 | 5.43 |

| Derivative C | -7.33 | -2.01 | 5.32 |

| Derivative D | -7.89 | -2.91 | 4.98 |

Data is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution. In this compound, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative oxygen atoms of the sulfonyl group and the chlorine atom, indicating sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a site for nucleophilic attack.

MEP analysis is frequently used in conjunction with docking studies to understand how a molecule interacts with a biological target. researchgate.net For instance, in the design of enzyme inhibitors, the MEP surface helps to identify which parts of the molecule will form favorable electrostatic interactions with the amino acid residues in the active site of a protein. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. youtube.comresearchgate.net This technique is particularly useful for understanding how flexible molecules like this compound behave in solution or when interacting with other molecules. koreascience.krrsc.org

When studying intermolecular interactions, MD simulations can model how the sulfonyl and hydroxyl groups of this compound would form hydrogen bonds with solvent molecules or with residues in a protein's binding pocket. researchgate.netpeerj.com For example, simulations of sulfonamide inhibitors bound to enzymes have shown that the sulfonyl group frequently forms stable hydrogen bonds with specific amino acids, which is critical for its inhibitory activity. researchgate.netnih.gov The stability of these interactions can be analyzed throughout the simulation by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Sulfonyl Compounds

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. koreascience.kr These models are extensively used in drug discovery and materials science to predict the properties of new compounds before they are synthesized.

QSAR models can be developed using 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors derived from the 2D structure, such as topological indices and constitutional descriptors. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D aligned structures of the molecules. nih.govnih.gov

For sulfonyl compounds, QSAR models have been successfully developed to predict various activities, including herbicidal and anticancer effects. nih.govnih.gov These models can identify the key structural features that are important for activity. For example, CoMFA and CoMSIA studies on sulfonylurea herbicides have generated 3D contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for activity, providing guidance for the design of more potent herbicides. nih.gov

Table 2: Illustrative Statistical Results of a 3D-QSAR (CoMFA) Model for a Series of Sulfonylurea Herbicides (Example Data) This table presents example data from a study on related compounds to illustrate the performance metrics of a QSAR model.

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.806 | Indicates good internal predictive ability of the model. nih.gov |

| r² (non-cross-validated r²) | 0.995 | Indicates a good fit of the model to the training data. nih.gov |

| F-statistic | 401.553 | A high value indicates a statistically significant regression model. nih.gov |

| Standard Error of Estimate (s) | 0.087 | A low value indicates a small deviation of the predicted values from the experimental values. nih.gov |

Data sourced from a study on sulfonylureas. nih.gov

Computational design of new molecules can be broadly categorized into ligand-based and structure-based approaches. Ligand-based design is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active molecules to build a pharmacophore model, which represents the essential features required for activity.

Structure-based design is employed when the 3D structure of the target (e.g., an enzyme or receptor) is known. This approach involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. researchgate.networldscientific.com For sulfonyl compounds, molecular docking studies have been instrumental in understanding their binding modes and in designing new inhibitors with improved potency and selectivity. mdpi.comnih.govworldscientific.com The insights from docking can be further refined using MD simulations to assess the stability of the predicted binding pose. nih.govworldscientific.com

In Silico Screening and Molecular Docking Studies with Relevant Biological Macromolecules

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. These methods are instrumental in drug discovery and development for identifying potential drug targets and for optimizing lead compounds. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of these computational methods can be applied to hypothesize its potential interactions.

The process of molecular docking involves the use of sophisticated algorithms to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The quality of the docking result is often evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy value generally indicates a more stable and favorable interaction.

For a compound like this compound, which features a chlorophenyl group and a sulfonamide-like structure, potential biological targets could include enzymes such as kinases, proteases, or receptors involved in cell signaling pathways. For instance, the epidermal growth factor receptor (EGFR) is a common target for compounds containing a chlorophenyl moiety. neliti.com

Hypothetical Molecular Docking Results

To illustrate the type of data generated from such a study, the following table presents hypothetical molecular docking results of this compound with several relevant biological macromolecules. It is crucial to note that this data is illustrative and not based on actual experimental or computational studies of this specific compound.

Table 1: Hypothetical Molecular Docking of this compound with Selected Biological Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | Arg513, Val349 | Hydrogen Bond, Pi-Sulfur |

| Carbonic Anhydrase II | 2CBA | -7.2 | His94, Thr199 | Zinc Coordination, Hydrogen Bond |

This table is for illustrative purposes only.

Detailed Research Findings from Analogous Compounds

Studies on structurally similar molecules provide insights into the potential interactions of this compound. For example, derivatives of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) have been investigated as potential EGFR inhibitors. neliti.com In these studies, molecular docking revealed that the 4-chlorophenyl group often occupies a hydrophobic pocket within the ATP-binding site of the enzyme, while other parts of the molecule form crucial hydrogen bonds with key residues. neliti.com

Similarly, research on thiazolidine (B150603) derivatives containing a phenylsulfonyl group has shown interactions with the CB1 receptor. nih.gov These studies highlight the importance of the sulfonyl group in forming interactions with the receptor. nih.gov

In silico screening of large compound databases is another powerful approach to identify potential biological targets. mdpi.comnih.gov A compound like this compound could be screened against a panel of known protein structures to identify those with the highest predicted binding affinity. This would provide a starting point for more detailed computational and experimental validation.

The following table outlines the types of interactions that could be anticipated for this compound based on its chemical moieties and findings from related compounds.

Table 2: Potential Molecular Interactions of this compound

| Functional Group | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| 4-chlorophenyl | Leucine, Valine, Phenylalanine | Hydrophobic, Halogen Bonding |

| Sulfonyl (SO2) | Arginine, Lysine, Serine | Hydrogen Bonding, Dipole-Dipole |

This table represents potential interactions based on chemical principles and studies of analogous compounds.

Ultimately, while specific computational studies on this compound are needed, the established methodologies of in silico screening and molecular docking, along with data from structurally related compounds, provide a framework for predicting its potential biological activities and guiding future experimental research. researchgate.netmdpi.com

Reactivity, Selectivity, and Transformational Chemistry of 2 4 Chlorobenzenesulfonyl Ethan 1 Ol

Modifications and Derivatization of the Sulfonyl Group

Reductive Transformations and Desulfonylation Reactions

Desulfonylation reactions involve the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonyl group. organicreactions.org These transformations are typically reductive in nature. wikipedia.org For a β-hydroxy sulfone such as 2-(4-chlorobenzenesulfonyl)ethan-1-ol, two main reductive pathways are considered: replacement of the sulfonyl group with a hydrogen atom or reductive elimination to form an alkene.

The direct replacement of the sulfonyl group with hydrogen can be achieved using various reducing agents. Mechanistic studies suggest that these reactions often proceed through the formation of a radical intermediate after an initial electron transfer to the sulfone. wikipedia.org This radical is then further reduced and protonated to yield the final hydrocarbon product. researchgate.net

Alternatively, β-hydroxy sulfones can undergo reductive elimination to form alkenes, a transformation that is a key component of the Julia-Lythgoe olefination. organicreactions.orgresearchgate.net In this process, the hydroxyl group is typically first acylated or converted into another good leaving group. Subsequent treatment with a reducing agent, such as sodium amalgam or samarium(II) iodide, facilitates the elimination of both the sulfonyloxy/acyloxy group and the sulfinate, resulting in the formation of a carbon-carbon double bond. wikipedia.org However, for β-hydroxy sulfones where the hydroxyl is not activated, certain reductive conditions may fail to promote desulfonylation due to the poor leaving group ability of the hydroxide (B78521) ion. wikipedia.org

Oxidative Modifications of the Sulfur Center

The sulfur atom in the sulfonyl group (R-SO₂-R) of this compound exists in its highest possible oxidation state of +6. Consequently, the sulfur center is resistant to further oxidation under standard chemical conditions. The direct oxidation of sulfides is a common and straightforward method for synthesizing sulfones, often using oxidants like hydrogen peroxide (H₂O₂), peroxy acids, or air. acs.orgnih.govorganic-chemistry.orgrsc.org These reactions proceed first to the sulfoxide (B87167) and then, with further oxidation, to the sulfone. acsgcipr.org Since the title compound is already a sulfone, this functional group is inert to the common oxidative reagents used to target other parts of a molecule.

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can undergo a wide array of transformations, including esterification, etherification, oxidation, and nucleophilic substitution, making it a valuable precursor for further synthetic modifications.

Esterification and Etherification Reactions

The primary alcohol of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivatives. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comchemguide.co.uk This is a reversible equilibrium-driven process, and to achieve high yields, either an excess of the alcohol is used or the water formed during the reaction is removed. chemguide.co.ukmasterorganicchemistry.com

A more vigorous and irreversible method involves the reaction of the alcohol with an acyl chloride or an acid anhydride. chemguide.co.uk These reactions are typically rapid at room temperature and produce the corresponding ester along with hydrogen chloride or a carboxylic acid as a byproduct, respectively. chemguide.co.uk

Etherification can also be achieved at the primary hydroxyl position. A common strategy is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide in a nucleophilic substitution reaction to form the desired ether.

Oxidation to Carbonyl Functional Groups

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

The selective oxidation to the aldehyde, 2-(4-chlorobenzenesulfonyl)acetaldehyde, requires the use of mild, anhydrous oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.com Reagents such as Pyridinium chlorochromate (PCC) in a dry organic solvent like dichloromethane (B109758) are effective for this transformation. youtube.comorganic-chemistry.org Other methods, including the Swern and Moffatt oxidations, utilize activated dimethyl sulfoxide (DMSO) to achieve the same outcome under mild, low-temperature conditions. wikipedia.org

If a stronger oxidizing agent is used, or if the reaction is performed in aqueous conditions, the primary alcohol will be oxidized first to the aldehyde, which is then rapidly hydrated and further oxidized to the corresponding carboxylic acid, 2-(4-chlorobenzenesulfonyl)acetic acid. youtube.com Common reagents for this full oxidation include potassium permanganate (B83412) and chromic acid (formed from potassium dichromate and sulfuric acid). libretexts.orgchemguide.co.uk

Table 1: Common Oxidation Reagents for Primary Alcohols

| Reagent(s) | Product from Primary Alcohol | Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous, e.g., CH₂Cl₂ youtube.comorganic-chemistry.org |

| DMSO, (COCl)₂, Et₃N (Swern) | Aldehyde | Anhydrous, low temperature (-78 °C) wikipedia.org |

| K₂Cr₂O₇, H₂SO₄, H₂O (Chromic Acid) | Carboxylic Acid | Aqueous, acidic chemguide.co.uk |

| KMnO₄ | Carboxylic Acid | Aqueous, acidic or basic libretexts.org |

Nucleophilic Substitution at the Ethanol (B145695) Moiety

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base. chemistrysteps.comcsbsju.edu To facilitate substitution at the ethanol moiety, the -OH group must first be converted into a good leaving group. chemistrysteps.com A highly effective strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). masterorganicchemistry.com

This transformation is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. chemistrysteps.commasterorganicchemistry.com A key feature of this step is that the C-O bond of the alcohol is not broken, meaning the reaction proceeds with retention of stereochemistry at the carbon center. libretexts.org

The resulting sulfonate ester, for instance, 2-(4-chlorobenzenesulfonyl)ethyl tosylate, possesses an excellent leaving group (-OTs is a weak, resonance-stabilized base). This intermediate can then readily undergo Sₙ2 reactions with a wide variety of nucleophiles (e.g., halides, cyanide, azide, alkoxides, thiolates), leading to the displacement of the tosylate group and the formation of a new carbon-nucleophile bond. libretexts.org This two-step sequence provides a reliable method for introducing diverse functionality at the ethanol position.

Electrophilic and Nucleophilic Aromatic Substitutions on the Chlorobenzene (B131634) Ring

The reactivity of the chlorobenzene ring in this compound is dictated by the interplay of its two substituents: the chlorine atom and the 2-hydroxyethylsulfonyl group. The chlorine atom is an ortho, para-directing group but is deactivating towards electrophilic aromatic substitution (EAS) due to its inductive electron withdrawal. Conversely, the sulfonyl group (-SO2-) is a powerful electron-withdrawing group, which strongly deactivates the ring towards EAS and directs incoming electrophiles to the meta position. The combined effect of these two groups renders the aromatic ring highly electron-deficient and generally resistant to electrophilic attack.

However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. onlineorganicchemistrytutor.com For this to occur efficiently, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org In this compound, the sulfonyl group is para to the chlorine atom, providing the necessary activation for the chlorine to function as a leaving group in SNAr reactions.

Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivating nature of the sulfonyl group, electrophilic substitution on the chlorobenzene ring requires harsh conditions. When forced, the substitution pattern is primarily governed by the meta-directing sulfonyl group. For instance, nitration of analogous 4-chlorophenyl sulfones has been shown to proceed, yielding products where the nitro group is introduced at the position ortho to the sulfonyl group (and meta to the chlorine). researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The activation provided by the para-sulfonyl group facilitates the displacement of the chloride by various nucleophiles. Research on analogous compounds like bromodichloromethyl-4-chlorophenyl sulfone that has undergone nitration demonstrates the subsequent displacement of the halogen by amines. researchgate.net This type of transformation is a key method for synthesizing substituted aniline (B41778) derivatives from activated aryl halides. Reactions with primary and secondary amines, both aliphatic and aromatic, have been reported for similar substrates. researchgate.net

| Reactant (Analogue) | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitrated bromodichloromethyl-4-chlorophenyl sulfone | Ammonia (NH₃) | - | Corresponding 2-nitroaniline (B44862) derivative | 88% | researchgate.net |

| Nitrated bromodichloromethyl-4-chlorophenyl sulfone | Hydrazine (NH₂NH₂) | Reflux, 4h | Corresponding 2-nitrophenylhydrazine (B1229437) derivative | 98.5% | researchgate.net |

| Nitrated bromodichloromethyl-4-chlorophenyl sulfone | Diallyl amine | Ethanol, Reflux, 4h | Corresponding N,N-diallyl-2-nitroaniline derivative | 76% | researchgate.net |

| Nitrated bromodichloromethyl-4-chlorophenyl sulfone | Diisobutylamine | Benzene (B151609), K₂CO₃, Reflux, 4h | Corresponding N,N-diisobutyl-2-nitroaniline derivative | 93% | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions Involving Chlorophenyl or Sulfonyl Moieties

The carbon-chlorine and carbon-sulfur bonds in this compound serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions at the Chlorophenyl Moiety

The aryl chloride moiety is a competent electrophile in modern cross-coupling reactions, although it is generally less reactive than the corresponding aryl bromides or iodides. libretexts.org Seminal contributions from Buchwald and Hartwig have led to the development of highly active palladium catalyst systems capable of activating aryl chlorides for C-N and C-C bond formation. wikipedia.org

Buchwald-Hartwig Amination: This reaction couples aryl halides with amines to form arylamines. libretexts.org For less reactive aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) is often required to facilitate the catalytic cycle. libretexts.orgnrochemistry.com The reaction of 4-chlorophenyl phenyl sulfone, a close analogue, is known to participate in palladium-catalyzed amidation. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling an organoboron reagent with an organic halide. organic-chemistry.orgwikipedia.org The coupling of aryl chlorides requires robust catalyst systems, often employing electron-rich ligands and specific bases to achieve high yields. organic-chemistry.org The reaction is widely used to synthesize biaryl compounds, which are common scaffolds in pharmaceuticals. gre.ac.uk

| Reaction Type | Aryl Halide (Analogue) | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 4 (0.25 mol%) | KOH | Water (Microwave) | 96% | nih.gov |

| Suzuki Coupling | Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | - | - | - | organic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | High | nrochemistry.com |

| Buchwald-Hartwig Amination | Aryl Bromide | Primary Amine | BrettPhos Pd G4 / BrettPhos | K₃PO₄ | t-BuOH | High | nrochemistry.com |

Reactions Involving the Sulfonyl Moiety

More recently, the sulfonyl group itself has been utilized as a leaving group in cross-coupling reactions. This "desulfonylative coupling" typically requires nickel catalysis. tandfonline.comnih.gov These methods allow for the functionalization of aryl sulfones through C-SO2 bond cleavage, providing an alternative to traditional cross-coupling with aryl halides. acs.org Studies have shown that nickel catalysts can preferentially activate the C-SO2 bond over a C-Cl bond, demonstrating orthogonal reactivity. acs.org

Reaction Mechanisms and Kinetic Studies for Key Transformations

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound is expected to proceed via the classical two-step addition-elimination mechanism. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which is crucial for stabilizing this intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com However, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state, particularly when a highly stabilized intermediate is not formed. nih.gov

Mechanism of Metal-Catalyzed Cross-Coupling

The mechanisms of palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations are well-established and proceed through a catalytic cycle.

Suzuki Coupling Mechanism:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound to form a Pd(II) complex. This step is often rate-limiting for aryl chlorides. libretexts.org

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. organic-chemistry.orgwikipedia.org

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Buchwald-Hartwig Amination Mechanism: The cycle is similar to the Suzuki coupling:

Oxidative Addition: A Pd(0) species adds to the aryl chloride. libretexts.orgnumberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex. onlineorganicchemistrytutor.com

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Kinetic Studies

Specific kinetic data for reactions involving this compound are not widely available. However, studies on analogous systems provide valuable insights. For SNAr reactions, rates are highly dependent on the electron-withdrawing ability of the activating group and the nature of the solvent and nucleophile. sigmaaldrich.com For example, kinetic studies on the reaction of 1-chloro-2,4,6-trinitrobenzene with amines have been used to probe the details of the addition-elimination mechanism. In cross-coupling reactions, the kinetics are complex, depending on catalyst loading, ligand structure, base, and solvent. The rate-determining step for aryl chlorides is generally the initial oxidative addition, and the development of ligands that accelerate this step has been key to their successful use in these transformations. libretexts.orgnumberanalytics.com

Mechanistic Studies of Biological Interactions and Structure Activity Relationships of 2 4 Chlorobenzenesulfonyl Ethan 1 Ol Analogues

Molecular Basis of Enzyme Inhibition and Modulation by Sulfonyl Scaffolds

The sulfonyl group is a key structural feature in a wide array of pharmacologically active molecules, contributing significantly to their ability to interact with and modulate the activity of various enzymes. This is largely due to its unique electronic and steric properties, which allow it to participate in a range of non-covalent interactions within enzyme active sites.

Carbonic Anhydrases (CAs): Sulfonamides are well-established inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. nih.gov The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site. nih.govacs.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity of reversibly hydrating carbon dioxide. nih.govacs.org The binding is further stabilized by a network of hydrogen bonds between the sulfonamide moiety and amino acid residues, such as Thr199, in the active site. nih.govacs.org The aromatic or heterocyclic portions of the sulfonamide inhibitor can also form additional interactions with both hydrophobic and hydrophilic residues, influencing the inhibitor's potency and isoform selectivity. mdpi.com For instance, differences in active site residues between human carbonic anhydrase (hCA) isoforms, such as the presence of Phe131 in hCA II versus Leu131 in hCA I, can lead to different binding conformations and selective inhibition. nih.gov The design of sulfonamide inhibitors with multiple "tails" can further optimize these interactions to achieve greater isoform selectivity. acs.org

Acetylcholinesterase (AChE): While direct inhibition of acetylcholinesterase by simple sulfonyl compounds like 2-(4-chlorobenzenesulfonyl)ethan-1-ol is not extensively documented, more complex molecules incorporating sulfonyl or related groups have been investigated as AChE inhibitors. For example, sulfenylated 5-aminopyrazoles have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The proposed mechanism involves the interaction of the substituted pyrazole (B372694) amine nucleus with the enzyme's active site. nih.gov Carbamate and organophosphorus inhibitors, which are structurally distinct, act by covalently modifying the active site serine residue of AChE. nih.gov

Lipoxygenase (LOX): Sulfonamide derivatives have been synthesized and identified as inhibitors of lipoxygenase. nih.govjournalagent.com In one study, N-alkylated 4-(toluene-4-sulfonylamino)-benzoic acids demonstrated good lipoxygenase inhibitory activity. nih.gov The mechanism is believed to involve the binding of the sulfonamide scaffold within the enzyme's active site, although the specific interactions are not as well-defined as those with carbonic anhydrases. Structure-activity relationship studies have indicated that the nature of the substituents on the sulfonamide framework plays a crucial role in determining the inhibitory potency. nih.gov For instance, N-(4-{[(4-chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide (B32628) has been identified as a potential lipoxygenase inhibitor. journalagent.com

The sulfonyl group is a critical pharmacophore in ligands that target various receptors, influencing their binding affinity and subsequent signal transduction.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): In the context of PPARγ, a nuclear receptor involved in glucose and fatty acid homeostasis, the sulfonamide linker is crucial for the activity of partial agonists like INT131. nih.gov The cocrystal structure of INT131 bound to PPARγ reveals that the ligand wraps around helix 3, stabilizing it and the β-sheet region, a different binding mode compared to full agonists. nih.gov The sulfonamide group facilitates key interactions within the binding pocket.

Sulfonylurea Receptors (SURs): Sulfonylureas exert their effects by binding to high-affinity sulfonylurea receptors (SURs), which are regulatory subunits of ATP-sensitive potassium (KATP) channels. nih.govneurology.org In pancreatic β-cells, the binding of a sulfonylurea like glyburide (B1671678) to its receptor is the initial step in a signal transduction cascade that leads to insulin (B600854) secretion. nih.gov This binding event leads to the closure of the KATP channel, causing membrane depolarization, opening of voltage-gated calcium channels, an influx of Ca2+, and ultimately, the exocytosis of insulin. nih.gov The sulfonylurea receptor itself is an ATP-binding cassette (ABC) protein, and its interaction with the channel's pore-forming subunits confers ATP-dependent gating. nih.gov The intrinsic ATPase activity of SUR allows it to sense the cell's energetic state, linking metabolic status directly to neuronal and cellular activity. neurology.org

Mechanistic Insights into Antimicrobial Activity of Related Compounds

The antimicrobial activity of sulfonamides and sulfones is a well-established field of study. These compounds can exert their effects through various mechanisms, often targeting essential metabolic pathways in microorganisms.

The classical mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. journalagent.compexacy.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate for DHPS. journalagent.com By competitively inhibiting this enzyme, sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. pexacy.com This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect). pexacy.com

However, sulfonyl-containing compounds can also act on other microbial targets. Evidence suggests that they can interfere with DNA topoisomerase, cause permeabilization of the bacterial membrane, and interact with other bacterial proteins through both covalent and non-covalent interactions. researchgate.net

In the context of mycobacterial infections, cysteinyl-sulfonamides have been designed to target MshC, an enzyme involved in the biosynthesis of mycothiol, which is essential for the resistance of Mycobacterium tuberculosis to oxidative stress and certain antibiotics. researchgate.netmdpi.com These inhibitors bind to the catalytic site of MshC, inducing conformational changes. researchgate.net Although the synthesized compounds showed binding affinity, they did not exhibit whole-cell activity against M. tuberculosis, possibly due to poor cellular uptake. researchgate.net

Furthermore, some sulfonyl hydrazones have been investigated as potential antitubercular agents, with InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, being a proposed target. researchgate.net The presence of a hydroxyl group on some sulfonamides has been shown to reduce their antimicrobial activity, indicating that subtle structural changes can significantly impact their efficacy. nih.gov

| Compound Class | Primary Mechanism of Action | Target Enzyme/Process | Reference |

|---|---|---|---|

| Antibacterial Sulfonamides | Competitive inhibition | Dihydropteroate synthase (DHPS) | journalagent.compexacy.com |

| Cysteinyl-sulfonamides (anti-mycobacterial) | Binding to the catalytic site | MshC (Mycothiol biosynthesis) | researchgate.netmdpi.com |

| Sulfonyl hydrazones (anti-tubercular) | Proposed inhibition | InhA (Mycolic acid biosynthesis) | researchgate.net |

Inhibition of Essential Bacterial Growth Pathways

The antibacterial potential of organosulfur compounds often stems from their ability to interfere with critical bacterial processes. Benzenesulfonamide (B165840) derivatives, for example, have been designed and synthesized as antimicrobial agents that can inhibit the growth of both Gram-positive and Gram-negative bacteria. rsc.org

Research into new benzenesulfonamides has identified compounds with significant activity against various bacterial strains. The mechanism of action for some of these derivatives involves the inhibition of essential enzymes, such as carbonic anhydrase, which can interfere with the microorganism's growth and pathogenicity. rsc.org Furthermore, studies on 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles have shown potent antibacterial activity. researchgate.net The general antibacterial action of many organosulfur compounds is linked to their interaction with sulfhydryl (-SH) groups in bacterial proteins and enzymes, leading to inactivation and disruption of cellular functions. nih.gov

Structure-activity relationship studies reveal that the nature and position of substituents on the benzene (B151609) ring are critical for antibacterial potency. For instance, the introduction of halogen atoms, such as chlorine or fluorine, can enhance the antibacterial activity of benzenesulfonamide derivatives. nih.gov In one study, a benzenesulfonamide derivative with a 4-nitro group substitution showed potent inhibitory effects against breast cancer cell lines and also exhibited antibacterial properties. rsc.org Another study on carbohydrate-based benzenesulfonyl derivatives found that the compounds were generally more effective against Gram-negative bacteria than Gram-positive strains. researchgate.net

Below is a table summarizing the antibacterial activity of selected benzenesulfonamide and arylsulfonyl analogues.

| Compound/Analogue | Target Organism | Activity Measurement (MIC/Inhibition %) | Source |

| Thiazol-4-one-benzenesulfonamide (4e) | S. aureus | 80.69% inhibition @ 50 µg/mL | rsc.org |

| Thiazol-4-one-benzenesulfonamide (4g) | K. pneumoniae | 79.46% anti-biofilm inhibition @ 50 µg/mL | rsc.org |

| 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole (6j) | P. aeruginosa | MIC: 12.5 µg/mL | researchgate.net |

| 2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole (6c) | E. coli | MIC: 25 µg/mL | researchgate.net |

| 2-(2-ethylphenyl)-5-tosyl-1,3,4-oxadiazole (6i) | S. aureus | MIC: 25 µg/mL | researchgate.net |

MIC: Minimum Inhibitory Concentration

Antifungal and Antiviral Mechanisms of Action for Organosulfur Classes

The structural features of organosulfur compounds make them versatile candidates for a range of anti-infective applications, including antifungal and antiviral therapies.

Antifungal Mechanisms of Action The primary mode of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity. A critical component of this membrane is ergosterol. Organosulfur compounds, particularly azole derivatives which share structural similarities with potential sulfonamide analogues, are known to inhibit the synthesis of ergosterol. nih.gov Research on N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, which are structurally related to the triazole class of fungicides, indicates that they maintain this mechanism of action. nih.gov The replacement of certain functional groups, such as an ether with a secondary or tertiary amine, can preserve antifungal activity against various phytopathogenic fungi, provided the substituents are not overly bulky or lipophilic. nih.gov

Studies on other classes of organosulfur compounds, such as thiazole (B1198619) derivatives, have also demonstrated promising antifungal activity against strains like Candida albicans. nih.gov

The following table presents the antifungal activity of various organosulfur compounds.

| Compound/Analogue Class | Target Organism | Activity Measurement (MIC) | Source |

| Thiazole Derivative (Compound 15) | C. albicans | 5 µg/mL | nih.gov |

| Eriosema robustum Fraction B | A. fumigatus | 0.08 mg/mL | nih.gov |

| Eriosema robustum Fraction B | C. neoformans | 0.08 mg/mL | nih.gov |

| Naphthalen-2-acyl Imidazolium Salt (NAIMS 7c) | Candida spp. | 3.125 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Antiviral Mechanisms of Actionnih.govmdpi.comnih.govnih.govAnother significant antiviral mechanism involves the disruption of viral replication and assembly. In the case of Human Immunodeficiency Virus (HIV-1), benzenesulfonamide-containing phenylalanine derivatives have been developed as novel inhibitors of the viral capsid (CA) protein. nih.gov These molecules interfere with the proper assembly of the viral capsid core, a crucial process for the formation of mature, infectious virions. nih.gov

The table below summarizes the antiviral activity of representative benzenesulfonamide derivatives.

| Compound/Analogue | Target Virus | Activity Measurement (EC₅₀) | Mechanism of Action | Source |

| Benzenesulfonamide (Compound 40) | Influenza A (H1N1) | 86 nM | Hemagglutinin (HA) Inhibitor | nih.gov |

| Benzenesulfonamide (Compound 28) | Influenza A (H1N1) | 210 nM | Hemagglutinin (HA) Inhibitor | nih.gov |

| Phenylalanine Derivative (11l) | HIV-1 | 90 nM | Capsid (CA) Inhibitor | nih.gov |

| Phenylalanine Derivative (11a) | HIV-1 | 0.37 µM | Capsid (CA) Inhibitor | nih.gov |

EC₅₀: Half-maximal Effective Concentration

Modulation of Cellular Signaling Pathways (e.g., Nrf2-Keap1 pathway) and Identification of Molecular Targets

Organosulfur compounds are recognized for their ability to modulate key cellular signaling pathways, with the Nrf2-Keap1 pathway being a prominent target. This pathway is a master regulator of the cellular antioxidant response, protecting cells from oxidative and electrophilic stress. nih.gov

The central mechanism involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Under normal conditions, Keap1 binds to Nrf2 and facilitates its degradation. nih.gov Many organosulfur compounds are electrophilic and can react with highly reactive cysteine residues on the Keap1 protein. This chemical modification of Keap1 prevents it from binding to Nrf2. nih.govnih.gov As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. nih.gov

Compounds containing an α,β-unsaturated sulfonyl group are particularly effective activators of this pathway because the unsaturated system acts as a Michael acceptor, readily reacting with the thiol groups of Keap1's cysteine sensors. nih.govencyclopedia.pub While this compound itself does not possess this unsaturated feature, other sulfonyl and sulfonamide derivatives have been shown to activate the Nrf2 pathway, suggesting that the electrophilic nature of the sulfur center can play a role. nih.gov The primary molecular target in this interaction is unequivocally identified as the Keap1 protein.

Beyond the Nrf2 pathway, specific organosulfur derivatives have been designed to engage other molecular targets. For instance, certain benzenesulfonamide derivatives act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of tumors and contributes to the survival of cancer cells in hypoxic environments. rsc.org

The table below details the effects of various organosulfur compounds on the Nrf2 pathway and other molecular targets.

| Compound Class/Analogue | Effect | Molecular Target | Source |

| Vinyl Sulfones | Potent Nrf2 activation and induction of HO-1 gene | Keap1 | nih.gov |

| Sulfonamide Derivatives | Nrf2 activation, inhibition of Keap1-Nrf2 interaction | Keap1 | nih.gov |

| Curcumin (contains sulfonyl-like moiety) | Nrf2 activation by inhibiting Keap1 | Keap1 | nih.govencyclopedia.pub |

| Benzenesulfonamide Derivatives (4e, 4g, 4h) | Inhibition of enzyme activity (IC₅₀ = 10.93–25.06 nM) | Carbonic Anhydrase IX | rsc.org |

HO-1: Heme oxygenase-1; IC₅₀: Half-maximal Inhibitory Concentration

Environmental Chemistry, Fate, and Degradation Pathways of Organosulfur Compounds

Biodegradation of Organosulfur Compounds by Microbial Systems

The biodegradation of organosulfur compounds is a critical process in their environmental attenuation. The presence of a sulfonate group on an aromatic ring can present a challenge for microbial degradation due to its high polarity, which can hinder transport across cell membranes. nih.govresearchgate.net However, various microbial systems have evolved enzymatic machinery to break down these complex molecules.

Characterization of Aerobic and Anaerobic Degradation Processes

Aerobic Degradation:

Under aerobic conditions, the microbial degradation of aromatic sulfonates can proceed through several pathways. A common initial step is the desulfonation of the aromatic ring, which can be catalyzed by dioxygenase enzymes. oup.com For instance, Pseudomonas testosteroni H-8 has been shown to oxidize lower alkylbenzene sulfonates, with the rate of oxidation being inversely related to the length of the alkyl group. nih.gov This bacterium utilizes a catechol-2,3-oxygenase to cleave the aromatic ring after initial modifications. nih.gov The degradation of alkylbenzene sulfonates by a Bacillus species has been shown to involve an initial desulfonation, releasing the sulfonate moiety as sulfite, followed by β-oxidation of the alkyl side chain and subsequent ortho-cleavage of the aromatic ring. nih.gov

For chlorinated aromatic compounds, aerobic degradation often involves initial oxidation of the aromatic ring. For example, the degradation of monochlorobenzene by indigenous groundwater microbial communities has been observed to proceed mainly via a modified ortho-pathway. ub.edunih.gov In the case of 4-chlorobenzoic acid, some Arthrobacter species initiate degradation by dehalogenation to form 4-hydroxybenzoate, which is then further metabolized. nih.gov Comamonas testosteroni JH5 has been found to degrade 4-chlorophenol (B41353) via a meta-cleavage pathway. nih.govresearchgate.net

Anaerobic Degradation:

Anaerobic biodegradation of sulfonated aromatic compounds is generally considered to be slower and less common than aerobic degradation. Linear alkylbenzene sulfonates (LAS) have traditionally been regarded as resistant to anaerobic biodegradation, often accumulating in anaerobic sewage sludge. osti.govnih.gov However, some studies have demonstrated that LAS can be biodegraded under methanogenic conditions. osti.govnih.gov The process can lead to the formation of intermediates such as benzaldehyde. osti.govnih.gov

For chlorinated benzenes, anaerobic degradation typically proceeds via reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. microbe.com This process has been well-documented for higher chlorinated benzenes, while dichlorobenzenes and chlorobenzene (B131634) are more recalcitrant. microbe.com However, recent evidence suggests that even these less chlorinated compounds can be reductively dechlorinated to benzene (B151609) under anaerobic conditions. microbe.comnih.gov The anaerobic biodegradation of sulfonated benzene derivatives has also been observed, with carboxylated anilines being more readily transformed than unsubstituted or methylated anilines under sulfate-reducing and methanogenic conditions. researchgate.net

Identification of Specific Microbial Strains and Consortia Involved in Biotransformation

A variety of microbial genera have been identified with the capability to degrade aromatic sulfonates and chloroaromatic compounds. These microorganisms are often isolated from contaminated sites where they have adapted to utilize these xenobiotic compounds as a source of carbon and energy.

Key Microbial Players in Aerobic Degradation:

| Genus | Degraded Compound(s) | Key Findings |

| Pseudomonas | Alkylbenzene sulfonates, Chlorobenzenes | P. testosteroni H-8 oxidizes lower alkylbenzene sulfonates. nih.govasm.org Some strains degrade chlorobenzene via a modified ortho pathway. nih.gov |

| Bacillus | Alkylbenzene sulfonates | Degrades undecylbenzene-p-sulphonate and dodecylbenzene-p-sulphonate through initial desulfonation followed by β-oxidation and ortho-cleavage. nih.gov |

| Rhodococcus | Chlorobenzoates, Chlorophenols | R. ruber P25 degrades 4-chlorobiphenyl (B17849) and 4-chlorobenzoic acid. nih.govresearchgate.net Rhodococcus sp. strain CP-2 can dechlorinate tetrachlorohydroquinone. nih.gov |

| Arthrobacter | Chlorobenzoates, Naphthalenesulfonates | An Arthrobacter sp. was shown to utilize 4-chlorobenzoate (B1228818) as a sole carbon and energy source. nih.gov A coryneform bacterium attributed to Arthrobacter was isolated on benzenesulfonic acid. d-nb.info |

| Comamonas | Chlorophenols, Chlorotoluenes | C. testosteroni JH5 degrades 4-chlorophenol via a meta-cleavage pathway. nih.govresearchgate.net C. testosteroni strain KT5 can degrade chlorotoluenes and chlorobenzenes. researchgate.net |

Microbial Consortia in Anaerobic Degradation:

Anaerobic degradation often relies on the synergistic action of microbial consortia. For instance, the complete detoxification of chlorobenzene to methane (B114726) and carbon dioxide has been achieved by coupling a culture capable of reductive dechlorination of chlorobenzene to benzene with a methanogenic benzene-degrading consortium. nih.gov The anaerobic degradation of linear alkylbenzene sulfonate has been observed in a lab-scale semi-continuously stirred tank reactor under methanogenic conditions. osti.govnih.gov

Impact of Environmental Conditions and Co-Substrates on Degradation Kinetics